Thieno[2,3-b]pyridine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]pyridine-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C7H4ClNO2S2. It is a derivative of thieno[2,3-b]pyridine, which is a fused heterocyclic system containing both thiophene and pyridine rings. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It has been suggested that it may interact with g protein-coupled receptors (gpcrs), specifically the a2a receptor . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.
Mode of Action
It is believed to bind to its target receptors, such as the a2a receptor, and modulate their activity . This modulation can lead to changes in cellular signaling pathways, potentially leading to various biological effects.
Pharmacokinetics
Its molecular weight of 233.7 suggests that it may have suitable properties for bioavailability, but further studies are needed to confirm this.
Result of Action
Given its potential interaction with gpcrs, it may influence cellular signaling and potentially have effects on cell proliferation, inflammation, and other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine-5-sulfonyl chloride typically involves the reaction of thieno[2,3-b]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: Thieno[2,3-b]pyridine
Reagent: Chlorosulfonic acid (ClSO3H)
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent over-chlorination and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Thieno[2,3-b]pyridine-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Thieno[2,3-b]pyridine-5-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.
Uniqueness
Thieno[2,3-b]pyridine-5-sulfonyl chloride is unique due to its high reactivity and versatility in organic synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
Thieno[2,3-b]pyridine-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Overview of Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridine derivatives have been explored for various therapeutic applications due to their ability to interact with biological targets such as protein kinases and phosphoinositide-specific phospholipase C (pi-PLC). These interactions are crucial for the modulation of cellular processes involved in cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives. For instance, a novel compound derived from this class has demonstrated cytotoxic effects against breast cancer cell lines, specifically MDA-MB-231 and MCF-7. The compound exhibited a dose-dependent response in cell viability assays (MTT assay), indicating significant promise as an anticancer agent.
Case Study: Cytotoxic Effects on Breast Cancer Cell Lines
A study investigated the effects of a thieno[2,3-b]pyridine derivative on cancer stem cells (CSCs) and non-CSCs in breast cancer models. Key findings include:
- Cytotoxic Concentrations : The compound showed cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment. Higher concentrations (up to 25 µM) resulted in over 90% cell death after 72 hours.
- Mechanism of Action : The majority of cell death was attributed to apoptosis, with significant alterations in metabolic profiles observed through gas chromatography-mass spectrometry (GC-MS) analysis. Metabolomic profiling revealed disruptions in glycolysis and other metabolic pathways critical for cancer cell survival .
Cell Line | IC50 (µM) | Treatment Duration | Effect |
---|---|---|---|
MDA-MB-231 | 0.05 | 24 hours | Significant cytotoxicity |
MDA-MB-231 | 2.5 | 48 hours | Less than 50% viable cells |
MDA-MB-231 | 25 | 72 hours | Maximal cytotoxicity achieved |
MCF-7 | Variable | 72 hours | Altered expression of GSLs |
The biological activity of thieno[2,3-b]pyridine compounds is primarily mediated through:
- Inhibition of Protein Kinases : Thieno[2,3-b]pyridine derivatives have been shown to inhibit various protein kinases involved in cell signaling pathways that promote tumor growth and survival .
- Modulation of Glycosphingolipid Metabolism : The compounds impact the metabolism of glycosphingolipids in cancer cells, which is linked to malignancy and drug resistance .
- Induction of Apoptosis : Flow cytometric analysis confirmed that treatment with these compounds led to increased rates of apoptosis in treated cells compared to controls.
Research Findings
Further investigations into thieno[2,3-b]pyridine compounds have revealed their broad spectrum of biological activities:
- Antitumor Efficacy : In addition to breast cancer, these compounds have shown effectiveness against other tumor types by targeting specific cellular pathways.
- Combination Therapies : Research indicates that combining thieno[2,3-b]pyridine derivatives with established chemotherapeutic agents may enhance overall treatment efficacy through synergistic effects .
Properties
IUPAC Name |
thieno[2,3-b]pyridine-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBNPKPVIBXXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.